molecular formula C24H27FN6O2S B2942284 1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1219200-52-8

1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2942284
CAS RN: 1219200-52-8
M. Wt: 482.58
InChI Key: GVFNCAAHMYXMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H27FN6O2S and its molecular weight is 482.58. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity

One study focused on the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. These compounds, including those with a structure similar to the specified chemical, were prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among the compounds synthesized, one demonstrated potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo. This suggests that certain structural elements of these compounds are valuable for developing 5-HT2 antagonists (Watanabe et al., 1992).

Antihypertensive Agents

Another study synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear structural resemblance to the compound . These derivatives were tested for their antihypertensive activity, with some showing promising results. This indicates that such compounds can potentially serve as antihypertensive agents, highlighting their utility in medical research related to blood pressure regulation (Bayomi et al., 1999).

Antimicrobial Activities

Further research has explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These studies synthesized novel derivatives and evaluated their antimicrobial effectiveness against various microorganisms. Some compounds were found to possess good or moderate activities against the test microorganisms, underscoring the potential of such chemical structures in developing new antimicrobial agents (Bektaş et al., 2007).

Non-opiate Antinociceptive Agents

Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives, which share a similar complex structure with the specified compound, has shown that certain derivatives exhibit significant analgesic activity without the properties of opioids. This suggests their utility as non-opiate antinociceptive agents, providing a basis for the development of new analgesic drugs (Viaud et al., 1995).

properties

IUPAC Name

12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O2S/c1-16(2)15-30-23(33)22-19(9-14-34-22)31-20(26-27-24(30)31)7-8-21(32)29-12-10-28(11-13-29)18-6-4-3-5-17(18)25/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFNCAAHMYXMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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